molecular formula C7H13ClF3NO B2609981 3-(3,3,3-Trifluoropropyl)morpholine;hydrochloride CAS No. 2375262-23-8

3-(3,3,3-Trifluoropropyl)morpholine;hydrochloride

Cat. No.: B2609981
CAS No.: 2375262-23-8
M. Wt: 219.63
InChI Key: XHPLIKWCDLHGOF-UHFFFAOYSA-N
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Description

3-(3,3,3-Trifluoropropyl)morpholine;hydrochloride is a chemical compound with the molecular formula C7H12F3NO·HCl. It is a morpholine derivative where the morpholine ring is substituted with a trifluoropropyl group. This compound is often used in various chemical and pharmaceutical research applications due to its unique properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,3,3-Trifluoropropyl)morpholine;hydrochloride typically involves the reaction of morpholine with 3,3,3-trifluoropropyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion. The product is then purified by recrystallization or other suitable methods .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(3,3,3-Trifluoropropyl)morpholine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkyl or acyl derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

3-(3,3,3-Trifluoropropyl)morpholine;hydrochloride is utilized in several scientific research fields:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3,3,3-Trifluoropropyl)morpholine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoropropyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in drug design and development .

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,3,3-Trifluoropropyl)pyrrolidine;hydrochloride
  • 3-(3,3,3-Trifluoropropyl)piperidine;hydrochloride
  • 3-(3,3,3-Trifluoropropyl)azetidine;hydrochloride

Uniqueness

Compared to similar compounds, 3-(3,3,3-Trifluoropropyl)morpholine;hydrochloride offers unique advantages due to its morpholine ring structure, which provides additional sites for chemical modification. This makes it a versatile intermediate in synthetic chemistry and pharmaceutical research .

Properties

IUPAC Name

3-(3,3,3-trifluoropropyl)morpholine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F3NO.ClH/c8-7(9,10)2-1-6-5-12-4-3-11-6;/h6,11H,1-5H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHPLIKWCDLHGOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1)CCC(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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